CDAP

Pneumococcal Conjugate Vaccine Immunogenicity Glycoconjugation

Replace hazardous CNBr with CDAP, a water-soluble cyanylating reagent for polysaccharide activation in vaccine manufacturing: - Benchtop-safe solid; no fume hood required - Activates at pH 9-10, preserving labile O-acetyl epitopes (e.g., N. meningitidis, S. Paratyphi A) - Direct conjugation at pH 7-9 simplifies process & regulatory filing - Proven batch consistency across 12 cGMP runs meeting pharmacopoeial specs

Molecular Formula C8H10BF4N3
Molecular Weight 234.99 g/mol
CAS No. 59016-56-7
Cat. No. B1242809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDAP
CAS59016-56-7
Synonyms1-cyano-4-dimethylaminopyridinium
1-cyano-4-dimethylaminopyridinium tetrafluoroborate
Molecular FormulaC8H10BF4N3
Molecular Weight234.99 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N
InChIInChI=1S/C8H10N3.BF4/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1
InChIKeyMBLVMDCQDCVKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDAP (59016-56-7) for Glycoconjugate Vaccines


1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate (CDAP; CAS 59016-56-7) is a water-soluble organic cyanylating reagent [1] primarily employed for the activation of polysaccharide hydroxyl groups in aqueous media, enabling their conjugation to carrier proteins for glycoconjugate vaccine manufacturing [2]. It functions by forming reactive cyanate esters with carbohydrate hydroxyls under mildly alkaline conditions (pH 7–9), which subsequently react with protein amino groups to form stable isourea linkages [3]. CDAP has been applied to polysaccharides of diverse chemical natures, including dextrans and pneumococcal serotypes, and is recognized as a less hazardous alternative to cyanogen bromide (CNBr) .

CDAP Irreplaceability in Polysaccharide Activation


Substituting CDAP with other activation chemistries such as cyanogen bromide (CNBr) or carbodiimides (e.g., EDC) introduces critical process, safety, and immunogenicity divergences that directly impact downstream conjugate vaccine quality and regulatory filing. CNBr is a highly toxic, volatile reagent that requires specialized ventilation and stringent safety protocols, whereas CDAP is a solid, water-soluble powder that can be handled safely on the benchtop . Furthermore, CNBr activation occurs under strongly alkaline conditions (pH >10.5), which can cause alkaline-sensitive polysaccharides to undergo depolymerization and loss of critical epitopes . In contrast, CDAP functions optimally at pH 9–10 and can conjugate directly at pH 7–9, preserving polysaccharide structural integrity [1]. Carbodiimide-based methods target carboxyl groups rather than hydroxyls, producing a different linkage chemistry and conjugate architecture that has been shown to yield lower functional antibody titers for certain serotypes compared to CDAP-mediated hydroxyl activation [2]. These fundamental differences in reaction mechanism, safety profile, and product attributes render simple substitution infeasible without extensive re-validation and potential alteration of immunogenicity.

CDAP vs. CNBr and EDC: Quantitative Evidence


In Vivo Immunogenicity vs. CNBr

In a direct head-to-head comparison using type 4 pneumococcal polysaccharide conjugated to diphtheria toxoid (PS4-DT), CDAP activation produced a conjugate with immunogenicity statistically indistinguishable from that produced by CNBr activation. Both CDAP- and CNBr-derived PS4-DT conjugates elicited similar geometric mean anti-PS4 IgG titers in NIH mice following a three-dose subcutaneous immunization schedule [1]. Importantly, this equivalent immunogenicity was achieved while avoiding the extreme toxicity and specialized handling requirements of CNBr .

Pneumococcal Conjugate Vaccine Immunogenicity Glycoconjugation

Rapid Aqueous Activation

CDAP enables exceptionally rapid activation of polysaccharides in aqueous solution, a critical parameter for process throughput and scalability. The seminal publication by Lees et al. (1996) established that CDAP activation of polysaccharides is complete in less than 2 minutes under optimal pH conditions [1]. This rapid kinetics, combined with the ability to perform activation in water rather than organic solvents, offers a distinct processing advantage over alternative chemistries. Subsequent protocol improvements (2021) extended the activation window to ~15 minutes at 0°C to enhance reproducibility and pH control during scale-up [2].

Process Development Polysaccharide Activation Conjugation Efficiency

O-Acetyl Epitope Preservation

A key differentiator of CDAP is its ability to activate polysaccharides under mild, near-neutral pH conditions (pH 7–9), which preserves labile O-acetyl groups that are essential immunodominant epitopes for many bacterial capsular polysaccharides. In the development of a Salmonella Paratyphi A conjugate vaccine, researchers specifically selected CDAP activation because alternative chemistries (including CNBr) can cause base-catalyzed de-O-acetylation, leading to loss of protective epitopes [1]. Clinical evaluation of the CDAP-synthesized S. Paratyphi A O-specific polysaccharide-tetanus toxoid conjugate in Phase 1 and 2 trials in Vietnam demonstrated safety and immunogenicity in adults, teenagers, and young children [2].

Epitope Integrity Salmonella Conjugate Vaccine Process Validation

Spacer-Free Conjugation

CDAP-activated polysaccharides can be directly conjugated to carrier proteins without the requirement for an intermediate spacer molecule (e.g., adipic acid dihydrazide, ADH). The original 1996 publication demonstrated that proteins can be coupled to CDAP-activated polysaccharides under mildly alkaline conditions (pH 7–9) without a spacer [1]. This is in contrast to CNBr activation, which typically requires ADH derivatization to introduce amine-reactive groups, adding an additional process step and introducing a potential neoantigen that must be characterized. A direct comparison using pneumococcal type 14 polysaccharide-BSA conjugates showed that both spacer-containing and spacer-free CDAP conjugates elicited high anti-Pn14 IgG1 titers in mice, confirming that the spacer is not essential for immunogenicity [1].

Conjugation Chemistry Process Simplification Linker-Free

Immunogenicity vs. EDC Activation

A comparative study of type 3 pneumococcal capsular polysaccharide (Pn3) activation methods revealed that CDAP activation of hydroxyl groups yielded a conjugate with superior immunogenicity compared to carbodiimide (EDC) activation of carboxyl groups. In this study, CDAP-activated Pn3 conjugated to tetanus toxoid (Pn3-TT) elicited significantly higher anti-Pn3 IgG titers in mice than the corresponding EDC-activated conjugate [1]. This finding underscores that the choice of activation chemistry—and the specific functional groups targeted—directly impacts conjugate architecture and subsequent immunogenicity, with CDAP being the preferred method for hydroxyl-rich polysaccharides.

Pneumococcal Vaccine Functional Group Selectivity Immunogenicity

Process Stability and Scalability

A 2014 study from the Chinese Journal of Biologicals evaluated the manufacturing consistency of a group A meningococcal conjugate vaccine produced via CDAP activation. The study reported that 12 consecutive batches of conjugate bulk met all quality specifications per Chinese Pharmacopoeia (2010 edition) requirements, including endotoxin levels <10 EU/μg polysaccharide, absence of free protein, and acceptable polysaccharide/protein ratios and molecular size distribution [1]. Furthermore, 9 batches of final AC meningococcal conjugate vaccine (Men ACPS-CDAP-TT) consistently elicited anti-group A polysaccharide IgG GMTs >60-fold higher than unconjugated polysaccharide control [1]. When compared to a commercially available CNBr-activated vaccine, the CDAP vaccine produced significantly higher IgG GMTs after 2 immunizations (P < 0.01) [1].

Process Validation Scale-up Meningococcal Conjugate Vaccine

CDAP Key Application Scenarios


Meningococcal & Pneumococcal Conjugate Vaccines

CDAP is the established industry standard for activating hydroxyl-rich capsular polysaccharides from Neisseria meningitidis and Streptococcus pneumoniae. The evidence demonstrates that CDAP-based processes yield conjugates with immunogenicity equivalent to or superior to CNBr-derived conjugates while eliminating hazardous reagent handling [REFS-1, REFS-2]. The ability to conjugate directly without a spacer simplifies manufacturing and reduces regulatory burden [3]. This scenario is ideal for vaccine developers seeking to replace CNBr in existing processes or to establish new, scalable manufacturing lines.

O-Acetyl Epitope-Preserving Conjugates

For polysaccharides containing labile O-acetyl groups that are critical for protective immunity (e.g., Salmonella Paratyphi A, Neisseria meningitidis serogroup A, and certain pneumococcal serotypes), CDAP activation is the preferred method. The mild activation conditions (pH 7–9) preserve these epitopes, whereas CNBr and other alkaline-dependent methods cause de-O-acetylation and loss of immunogenicity [1]. The successful clinical evaluation of a CDAP-synthesized S. Paratyphi A conjugate validates this application [2].

Scale-Up and Technology Transfer

The improved CDAP activation protocol (0°C with DMAP buffer) extends the reaction window to ~15 minutes, enabling better pH control and reproducibility during scale-up [1]. The documented batch-to-batch consistency across 12 consecutive manufacturing runs meeting pharmacopoeial specifications [2] provides a validated template for technology transfer to CMOs or internal manufacturing sites, reducing scale-up risk.

Polysaccharide Resins & Affinity Matrices

CDAP is also used for activating polysaccharide resins such as agarose and Seralose for ligand attachment. The water-soluble, benchtop-safe nature of CDAP permits activation without a fume hood, and it reportedly yields higher ligand coupling efficiencies compared to conventional CNBr activation [1]. This application is relevant for laboratories producing custom affinity chromatography media or immunosensor surfaces.

Technical Documentation Hub

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